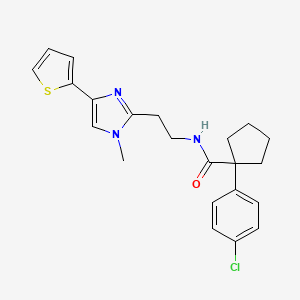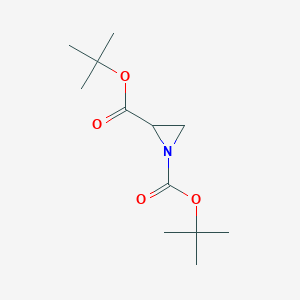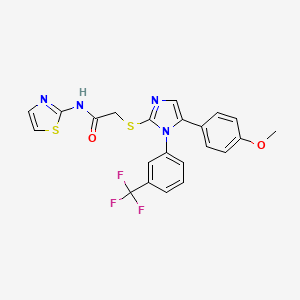methanone CAS No. 692733-13-4](/img/structure/B3013112.png)
[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl](3,4,5-trimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-3,4-dihydroisoquinoline is a type of isoquinoline, a class of compounds that are structural analogs of certain isoquinoline alkaloids, primarily tetrahydroprotoberberines . They are of interest due to their potential biological activity .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with o-quinone methides . For example, products of heterocyclization were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .Chemical Reactions Analysis
In the case of 6,7-dimethoxy-3,4-dihydroisoquinoline, it has been shown to react with o-quinone methides, leading to various polyaminals of heterocyclic series .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 6,7-dimethoxy-3,4-dihydroisoquinoline, include high melting points and thermostability . They are readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .科学的研究の応用
Medicinal Chemistry and Drug Development
The isoquinoline scaffold, including 1,2,3,4-tetrahydroisoquinoline derivatives, serves as a valuable building block in drug discovery. Researchers have explored the synthesis of optically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids for use in designing novel pharmaceuticals . These compounds exhibit diverse biological activities, from anti-inflammatory and anti-viral properties to potential anti-cancer effects. Investigating the pharmacological profiles of this compound class could lead to the development of new therapeutic agents.
Sigma-2 Receptor Ligands
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides have demonstrated high affinities and selectivities for the sigma-2 receptor. These ligands are valuable tools for studying the receptor’s functions, tumor imaging, and cancer therapy . Further research into their binding mechanisms and potential clinical applications could enhance our understanding of sigma-2 receptor-related processes.
Influenza Virus Polymerase Inhibitors
Substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors . Investigating their antiviral activity and mechanism of action may contribute to the development of effective anti-influenza drugs.
Parkinson’s Disease Treatment
6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, isolated from Mucuna pruriens, has been traditionally used for Parkinson’s disease treatment. Understanding its peripheral catechol-O-methyltransferase inhibitory properties (COMTI) and potential neuroprotective effects could provide insights into novel therapeutic strategies for Parkinson’s disease .
Privileged Scaffold for Drug Design
Natural and synthetic isoquinolines, including 1,2,3,4-tetrahydroisoquinolines, are considered “privileged scaffolds” for identifying and designing biologically active derivatives. Researchers can explore modifications of this scaffold to create novel compounds with potential therapeutic benefits .
特性
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-24-16-8-13-6-7-22(12-15(13)11-17(16)25-2)21(23)14-9-18(26-3)20(28-5)19(10-14)27-4/h8-11H,6-7,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZARFJLMKXMFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl](3,4,5-trimethoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide](/img/structure/B3013029.png)
![N-(4-isopropylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3013033.png)

![6-Methylbenzo[d]isoxazol-3-amine](/img/structure/B3013036.png)

![5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3013040.png)
![N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013041.png)


![2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid](/img/structure/B3013044.png)
![3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3013046.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B3013047.png)
![N-(5-chloro-2-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B3013048.png)
